

Erythrosine B: A Non-Hazardous Alternative for Accurate Vital Cell Counting

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Compound of Interest

Compound Name: Erythrosine B

Cat. No.: B12436732

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Application Note

Introduction

Accurate determination of cell concentration and viability is fundamental in a vast array of biological research, from routine cell culture maintenance to complex drug discovery assays. For decades, Trypan Blue has been the most widely used dye for this purpose. However, Trypan Blue is a known carcinogen and teratogen, posing significant health and environmental risks.[1][2][3] This necessitates the use of personal protective equipment and adherence to strict disposal protocols. **Erythrosine B**, a biologically safe red dye also known as Acid Red 51 or FD&C Red No. 3, presents a reliable and non-hazardous alternative for vital cell counting.[1][4] This application note details the use of **Erythrosine B** for accurate and safe cell viability assessment.

Principle of Action

The cell viability assay using **Erythrosine B** is based on the principle of dye exclusion, which is the same mechanism as Trypan Blue. Viable cells possess intact and functional cell membranes that are impermeable to the polar **Erythrosine B** molecules. Consequently, live cells remain unstained. In contrast, non-viable or dead cells have compromised membrane integrity, allowing the dye to penetrate and bind to intracellular proteins, rendering them a distinct red or pink color.

Advantages of Erythrosine B over Trypan Blue

Erythrosine B offers several key advantages over the traditional Trypan Blue method:

- **Non-Hazardous:** **Erythrosine B** is non-toxic and not considered carcinogenic, making it safer for researchers and the environment.
- **Comparable Accuracy:** Studies have demonstrated that cell counting and viability assessment using **Erythrosine B** are as effective and accurate as those obtained with Trypan Blue and other fluorescence-based methods like AO/PI.
- **Reduced Cytotoxicity:** Unlike Trypan Blue, which can be toxic to cells over time and affect viability readings, **Erythrosine B** is less toxic, providing a more stable and accurate representation of the cell population's health.
- **Improved Stability:** **Erythrosine B** is less prone to precipitation during storage compared to Trypan Blue, which can form crystals that interfere with accurate cell counting.
- **Less Protein Binding:** **Erythrosine B** exhibits reduced binding to serum proteins in culture media, which can interfere with the staining of dead cells and lead to inaccurate counts with Trypan Blue.
- **Cost-Effective:** There is no significant price difference between **Erythrosine B** and Trypan Blue, making the switch economically viable.

Applications

Erythrosine B is suitable for a wide range of applications requiring the determination of cell viability and concentration, including:

- Routine cell culture monitoring
- Cell proliferation and cytotoxicity assays
- Drug development and screening
- Bioprocess monitoring

Quantitative Data Summary

The following tables summarize the key quantitative comparisons between **Erythrosine B** and Trypan Blue.

Table 1: General Comparison of Vital Dyes

Feature	Erythrosine B	Trypan Blue
Color of Stained (Dead) Cells	Cherry Pink / Red	Blue
Hazardous Nature	Non-hazardous, Non-carcinogenic	Carcinogenic, Teratogenic
Principle of Staining	Dye Exclusion	Dye Exclusion
Cytotoxicity	Low	High, decreases viability over time
Stability in Solution	High, less prone to precipitation	Prone to precipitation
Serum Protein Binding	Low	High

Table 2: Performance Comparison in Cell Counting

Parameter	Erythrosine B	Trypan Blue	Reference Method (e.g., AO/PI)
Viability of CHO Cells (Live/Dead Mix)	Comparable to Trypan Blue and AO/PI	Standard Method	Gold Standard (Fluorescence-based)
Viability of Jurkat Cells	Comparable to Trypan Blue and AO/PI	Standard Method	Gold Standard (Fluorescence-based)
Accuracy with Automated Counters	Comparable to Trypan Blue	Standard Method	N/A

Experimental Protocols

Preparation of Erythrosine B Staining Solution

Materials:

- **Erythrosine B** powder
- Phosphate-buffered saline (PBS), sterile
- 0.22 µm sterile filter

Protocol:

- Prepare a 0.1% (w/v) stock solution of **Erythrosine B** by dissolving 0.1 g of **Erythrosine B** powder in 100 mL of PBS.
- Gently mix until the powder is completely dissolved.
- Sterilize the solution by passing it through a 0.22 µm sterile filter.
- Store the solution at room temperature, protected from light. For yeast cell counting, a 0.1% working solution can be prepared in a Tris-HCl buffer.

Protocol for Manual Cell Counting with a Hemocytometer

Materials:

- Cell suspension
- 0.1% **Erythrosine B** staining solution
- Hemocytometer with coverslip
- Microscope
- Micropipettes
- Microcentrifuge tubes

Protocol:

- Harvest and resuspend cells in an appropriate buffer or culture medium.
- In a microcentrifuge tube, mix the cell suspension with the 0.1% **Erythrosine B** solution. A common ratio is 1:1 (e.g., 10 µL of cell suspension + 10 µL of **Erythrosine B** solution), resulting in a final **Erythrosine B** concentration of 0.05%.
- Mix the solution gently by pipetting up and down. No incubation time is required.
- Clean the hemocytometer and coverslip with 70% ethanol and wipe dry. Place the coverslip over the counting chamber.
- Load 10-20 µL of the cell-dye mixture into the counting chamber of the hemocytometer.
- Place the hemocytometer on the microscope stage and focus on the grid lines.
- Count the total number of viable (unstained, bright) and non-viable (red-stained) cells in the large central square or the four corner squares of the grid.
- Calculate the cell concentration and viability using the following formulas:
 - Cell Concentration (cells/mL) = (Total viable cells counted / Number of squares counted) x Dilution factor x 10^4
 - Cell Viability (%) = (Number of viable cells / Total number of cells (viable + non-viable)) x 100

Protocol for Automated Cell Counting

Materials:

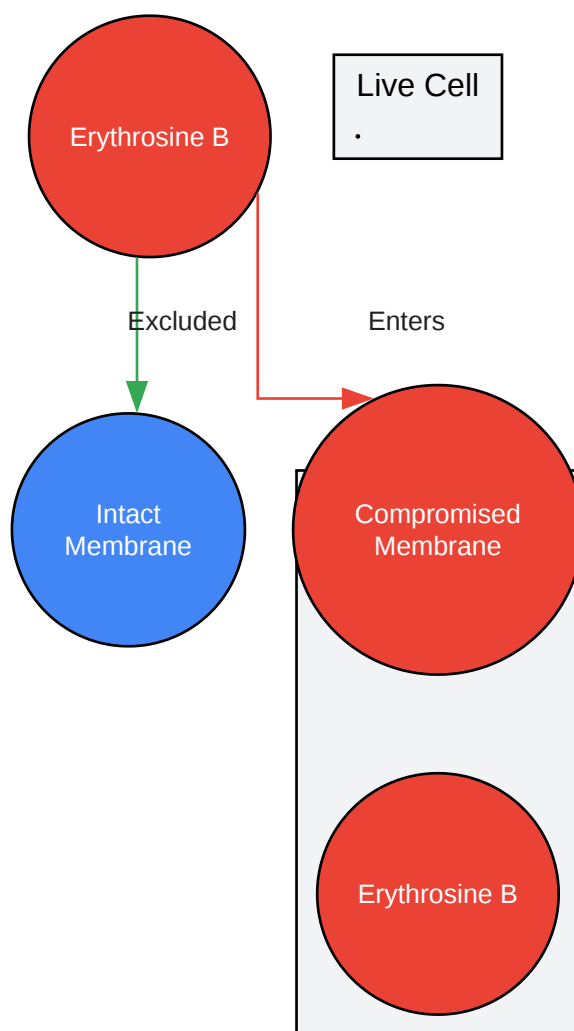
- Cell suspension
- 0.1% **Erythrosine B** staining solution
- Automated cell counter (e.g., DeNovix CellDrop™, Logos Biosystems LUNA™)
- Appropriate slides or counting chambers for the instrument

Protocol:

- Prepare the cell sample by mixing the cell suspension with the 0.1% **Erythrosine B** solution at a 1:1 ratio.
- Select the appropriate program or protocol on the automated cell counter. Many instruments have a pre-set protocol for Trypan Blue that can be adapted for **Erythrosine B**. This may involve adjusting parameters like the stained threshold, and live and dead cell roundness.
- Load the specified volume of the cell-dye mixture into the counting slide or chamber.
- Insert the slide into the instrument and initiate the counting process.
- The instrument will automatically report the total, live, and dead cell concentrations, as well as the percentage of viable cells.

Visualizations

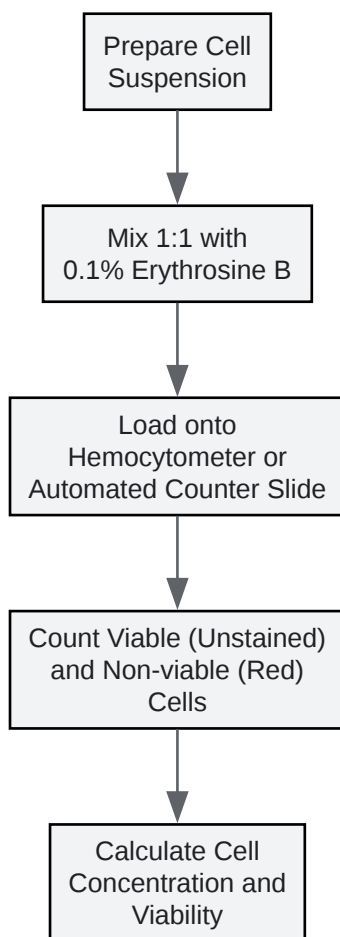
Mechanism of Erythrosine B Vital Staining



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Caption: Mechanism of **Erythrosine B** dye exclusion by live and dead cells.

Experimental Workflow for Cell Counting



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Caption: General experimental workflow for cell counting with **Erythrosine B**.

Conclusion

Erythrosine B is a safe, reliable, and cost-effective alternative to Trypan Blue for the vital staining of cells. Its non-hazardous nature significantly improves laboratory safety and reduces the environmental impact associated with biohazardous waste. The straightforward protocol, comparable accuracy, and compatibility with both manual and automated cell counting methods make **Erythrosine B** an excellent choice for modern cell biology research.

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